2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves the condensation of aniline with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Condensation Reaction: Aniline reacts with a thiazolidinone derivative in the presence of a base.
Reflux Conditions: The reaction mixture is heated to promote the formation of the product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The anilinomethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anilinomethylene derivatives.
Scientific Research Applications
2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidine rings but different substituents.
Anilinomethylene Compounds: Molecules containing the anilinomethylene group with varying functional groups.
Propanoic Acid Derivatives: Compounds with the propanoic acid moiety but different attached groups.
Uniqueness
2-(5-(ANILINOMETHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3S2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-hydroxy-5-(phenyliminomethyl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S2/c1-8(12(17)18)15-11(16)10(20-13(15)19)7-14-9-5-3-2-4-6-9/h2-8,16H,1H3,(H,17,18) |
InChI Key |
ZZMQBGZRTVQIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=C(SC1=S)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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